molecular formula C26H19BrFNO B2933845 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024535-22-5

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2933845
CAS No.: 1024535-22-5
M. Wt: 460.346
InChI Key: MDLFGIZMQMLATH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic chemical reagent designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a tetrahydro-1H-indol-4-one core, a privileged scaffold known for its versatile biological activities and presence in pharmacologically active molecules . The structure is further functionalized with 4-bromophenyl, 3-fluorophenyl, and phenyl substituents, which are common in the design of compounds targeting various proteins and enzymes. The primary research value of this compound lies in its potential as a building block or intermediate for the synthesis of novel therapeutic agents. Indole derivatives and their reduced forms, such as the tetrahydroindol-4-one in this molecule, are extensively investigated for their anticancer and antiviral properties . Researchers can utilize this reagent to explore structure-activity relationships (SAR), develop new synthetic pathways, and screen for biological activity against a range of targets, including kinases, tubulin, and various viral proteins . The specific biological activity and mechanism of action for this compound are not predefined and must be empirically determined through targeted research assays. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrFNO/c27-20-11-9-18(10-12-20)24-16-23-25(29(24)22-8-4-7-21(28)15-22)13-19(14-26(23)30)17-5-2-1-3-6-17/h1-12,15-16,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFGIZMQMLATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3-fluoroaniline, and phenylacetylene.

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as condensation and cyclization.

    Final Cyclization: The final step involves a cyclization reaction to form the indole ring, resulting in the target compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: [1-(4-Bromophenyl)-2,6,6-Trimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indol-3-Yl]Acetic Acid

This analog (Fig. 1) shares the tetrahydroindolone core but differs in substituents:

  • Position 1 : 4-Bromophenyl (vs. 3-fluorophenyl in the target compound).
  • Position 2 : Methyl group (vs. 4-bromophenyl).
  • Position 3 : Acetic acid side chain (absent in the target compound).
  • Position 6 : Two methyl groups (vs. phenyl group).
Table 1: Structural and Functional Differences
Feature Target Compound Analog from
Position 1 Subst. 3-Fluorophenyl (electron-withdrawing) 4-Bromophenyl (halogenated, bulky)
Position 2 Subst. 4-Bromophenyl Methyl (electron-donating)
Position 3 Subst. None Acetic acid (polar, acidic)
Position 6 Subst. Phenyl Two methyl groups (hydrophobic)
Key Functional Groups Bromine, Fluorine, Ketone Bromine, Ketone, Carboxylic Acid
Implications of Substituent Differences:

Electronic Effects :

  • The 3-fluorophenyl group in the target compound introduces stronger electron-withdrawing character compared to the 4-bromophenyl group in the analog. This could stabilize the indole’s π-system and influence reactivity in electrophilic substitution reactions .
  • The acetic acid group in the analog enhances hydrophilicity and enables hydrogen bonding, contrasting with the hydrophobic phenyl group at position 6 in the target compound.

Steric and Crystallographic Considerations: The phenyl group at position 6 in the target compound may create steric hindrance, affecting molecular packing. Both compounds likely require SHELXL for refinement due to their complexity, but the acetic acid group in the analog introduces additional challenges in resolving hydrogen-bonding networks .

Biological Relevance :

  • While neither compound’s bioactivity is detailed in the provided evidence, the fluorophenyl group in the target compound is often associated with enhanced metabolic stability in pharmaceuticals. The analog’s carboxylic acid group could facilitate interactions with biological targets (e.g., enzymes or receptors) .

Methodological Considerations in Structural Analysis

Crystallographic Tools

  • SHELX Suite : Used for refining both compounds’ crystal structures. SHELXL’s robustness in handling disordered substituents (e.g., bromine and fluorine) is critical for accurate bond-length and angle calculations .
  • ORTEP-3 : Visualizes thermal ellipsoids, clarifying substituent orientations and conformational flexibility .
  • Structure Validation : Tools like PLATON ensure geometric and electronic consistency, particularly for the analog’s carboxylic acid group, which may form intra- or intermolecular hydrogen bonds .

Challenges in Comparison

  • Limited experimental data (e.g., melting points, solubility) in the provided evidence restricts quantitative comparisons.
  • The absence of biological assay data precludes direct functional comparisons.

Biological Activity

The compound 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one is a member of the indole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C22H20BrF
  • Molecular Weight : 397.30 g/mol

The structure features a tetrahydroindole core substituted with bromophenyl and fluorophenyl groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of indole compounds often possess significant antibacterial properties. The presence of halogen atoms (bromine and fluorine) in the structure enhances lipophilicity and may contribute to increased membrane permeability, thereby improving antimicrobial efficacy .
  • Anticancer Properties : Indole derivatives have been explored for their anticancer potential. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation. Molecular docking studies indicate a strong binding affinity of this compound to COX-2, suggesting potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects :
    • The introduction of electron-withdrawing groups (like bromine and fluorine) enhances the compound's activity by stabilizing charged intermediates during biological interactions.
    • Variations in the phenyl substituents can lead to significant changes in potency; for instance, replacing bromine with iodine may reduce activity due to decreased electronegativity .
  • Core Modifications :
    • Altering the tetrahydroindole ring can impact both solubility and reactivity. For example, substituting different alkyl groups on the nitrogen atom may enhance bioavailability without compromising efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A high-throughput screening identified this compound among others that inhibited Mycobacterium tuberculosis growth with a minimum inhibitory concentration (MIC) below 20 µM. Further SAR analysis indicated that modifications to the phenyl rings could enhance activity against resistant strains .
  • Cancer Cell Line Testing :
    • In vitro tests on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 µM. Flow cytometry analysis confirmed that it induced apoptosis through caspase activation pathways .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialMIC < 20 µM against M. tuberculosis
AnticancerInhibition of cell proliferation at 10 µM
Anti-inflammatoryPotential COX-2 inhibitor

Q & A

Basic: What are the key challenges in synthesizing 2-(4-bromophenyl)-1-(3-fluorophenyl)-6-phenyl-4,5,6,7-tetrahydro-1H-indol-4-one, and how can they be addressed methodologically?

Answer:
The primary challenges include:

  • Regioselectivity during indole core formation, particularly in positioning the 4-bromo, 3-fluoro, and phenyl substituents. Multi-step protocols using Suzuki-Miyaura coupling for aryl group introduction are effective, as seen in analogous halogenated pyrazole syntheses .
  • By-product formation due to steric hindrance from bulky substituents. Optimizing reaction temperature (e.g., 80–100°C) and using palladium catalysts (e.g., Pd(PPh₃)₄) can improve yields.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (using ethanol/dichloromethane) is critical to isolate the target compound from structurally similar impurities.

Advanced: How can substituent effects on the conformational stability of the tetrahydroindolone core be systematically analyzed?

Answer:

  • X-ray crystallography provides definitive bond angles and dihedral angles, as demonstrated in related bromophenyl-fluorophenyl systems . For example, the C6–C1–C2–C3 torsion angle in analogous compounds reveals steric interactions between substituents .
  • DFT calculations (B3LYP/6-31G* level) can model electronic effects of bromine and fluorine on the indole ring’s planarity. Compare computational results with experimental NMR data (e.g., coupling constants in NOESY) to resolve discrepancies between predicted and observed conformers .

Basic: What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Key signals include the deshielded proton at δ 7.8–8.2 ppm (aromatic H near Br/F) and the carbonyl carbon at ~195 ppm.
  • HRMS : Exact mass determination (e.g., [M+H]+) confirms molecular formula.
  • X-ray diffraction : Critical for resolving ambiguities in regiochemistry, as seen in crystallographic studies of structurally related indole derivatives .
  • IR spectroscopy : Validates the ketone group (C=O stretch at ~1680 cm⁻¹) and absence of unwanted functional groups (e.g., –NH in by-products).

Advanced: How should researchers design biological assays to evaluate this compound’s activity while minimizing matrix interference?

Answer:

  • Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease) with positive/negative controls. Pre-incubate the compound in assay buffer (e.g., PBS with 0.1% DMSO) to assess solubility-driven false negatives.
  • Matrix stabilization : Continuous cooling (4°C) during long-term assays prevents organic degradation, as highlighted in wastewater stability studies .
  • Dose-response curves : Include a minimum of three replicates per concentration to account for variability. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Purity discrepancies : Validate compound integrity via HPLC (≥95% purity, as in ) .
  • Assay conditions : Standardize parameters like pH, temperature, and solvent (e.g., DMSO concentration ≤0.5%).
  • Cellular permeability : Use logP calculations (e.g., ACD/Labs) to predict membrane penetration. Compare with experimental data (e.g., Caco-2 assays) to identify false negatives due to poor solubility.
  • Replicate experiments : Follow protocols from validated studies (e.g., ’s crystallography-driven structural benchmarks) .

Basic: What strategies optimize the yield of the tetrahydroindolone core during synthesis?

Answer:

  • Cyclization conditions : Use protic acids (e.g., HCl in ethanol) or Lewis acids (e.g., ZnCl₂) to promote intramolecular cyclization. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintain 60–70°C to balance reaction rate and by-product suppression.

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against target protein structures (PDB ID) to identify binding poses. Prioritize halogen bonds (Br/F with backbone carbonyls) and π-π stacking (phenyl groups).
  • MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability. Analyze RMSD and hydrogen bond occupancy to validate docking results.
  • Pharmacophore mapping : Define essential features (e.g., aromatic rings, ketone group) using Schrödinger’s Phase. Compare with active analogs to refine SAR hypotheses.

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